![molecular formula C12H7Cl3 B164860 3,4,5-Trichlorobiphenyl CAS No. 53555-66-1](/img/structure/B164860.png)
3,4,5-Trichlorobiphenyl
Overview
Description
3,4,5-Trichlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Scientific Research Applications
Environmental Bioremediation
3,4,5-Trichlorobiphenyl (PCB) and its derivatives can be degraded by specific bacterial strains such as Burkholderia xenovorans LB400. This bacterium can transform hydroxylated derivatives of dichlorobiphenyl when biphenyl is used as the carbon source, indicating potential applications in bioremediation efforts to clean up PCB-contaminated environments .
Molecular Biology Research
PCBs like 3,4’,5-Trichlorobiphenyl have been found to inhibit PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1. This suggests a role in circadian rhythm research and potential applications in studying molecular biology mechanisms .
Pharmacology and Toxicology
Isoform 3 of 3,4,5-Tricholobiphenyl is involved in the activation of NOS3 and endothelial nitric oxide production. Isoforms lacking functional domains may modulate transcriptional activity, indicating applications in pharmacological research and toxicological studies .
Electrochemical Applications
Electrocatalytic dechlorination of PCBs like 2,4,5-trichlorobiphenyl has been investigated using Pd/CNTs/Ti cathode. This suggests applications in developing electrochemical methods for dechlorination and potential use in environmental cleanup processes .
Safety and Hazards
Future Directions
Future research could focus on the degradation of 3,4,5-Trichlorobiphenyl and other PCBs in the environment. For example, one study measured the rate of dechlorination of a similar compound, 2,3,4,5-tetrachlorobiphenyl, by an organohalide respiring bacterium . Such research could help to develop more effective methods for the remediation of PCB-contaminated sites.
Mechanism of Action
Target of Action
3,4,5-Trichlorobiphenyl primarily targets the Estrogen receptor . The Estrogen receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
3,4,5-Trichlorobiphenyl regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction with its targets leads to changes in the regulation of eukaryotic gene expression.
Biochemical Pathways
The compound affects the biochemical pathways related to the circadian clock. It inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This inhibition can lead to changes in the circadian rhythm of the organism.
Pharmacokinetics
As a member of the polychlorinated biphenyls (pcbs), it is known to be persistent in the environment due to its low reactivity and stability .
Result of Action
The molecular and cellular effects of 3,4,5-Trichlorobiphenyl’s action primarily involve changes in gene expression regulated by the Estrogen receptor and alterations in the circadian rhythm due to the inhibition of PER1 .
properties
IUPAC Name |
1,2,3-trichloro-5-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFZSQRJGZHMMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074176 | |
Record name | 3,4,5-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichlorobiphenyl | |
CAS RN |
53555-66-1 | |
Record name | 3,4,5-Trichlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53555-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ4JMT31P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the metabolic fate of 3,4,5-Trichlorobiphenyl in biological systems?
A2: Studies using the fungus Aspergillus niger show that 3,4,5-Trichlorobiphenyl undergoes biotransformation, although at a slower rate compared to less chlorinated biphenyls. [] The fungus primarily metabolizes it into mono- and di-hydroxy biphenyls. [] These hydroxylated metabolites, while more water-soluble, can still exhibit endocrine-disrupting effects. []
Q2: What is the impact of the degree of chlorination on the biodegradation of biphenyls?
A3: Research indicates a clear trend: higher chlorination hinders biodegradation. [] While biphenyl and less chlorinated congeners like 2-chlorobiphenyl and 4-chlorobiphenyl are readily transformed by Aspergillus niger, 3,4,5-Trichlorobiphenyl shows slower metabolism. [] Highly chlorinated congeners like 3,3',4,4',5-pentachlorobiphenyl show almost no degradation under the same conditions. [] This suggests that the number and position of chlorine atoms significantly influence the biodegradability of these compounds.
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